

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1322293

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate**, a key building block in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and its significant role as a precursor in the synthesis of therapeutic agents, particularly IRAK4 inhibitors.

Chemical Structure and IUPAC Name

The chemical structure of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** is characterized by a saturated six-membered heterocyclic pyran ring. A cyano group and an ethyl carboxylate group are attached to the same carbon atom at the 4-position of the pyran ring.

Chemical Structure:

IUPAC Name: **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate**^{[1][2]}

Physicochemical and Spectral Data

This section summarizes the key physical, chemical, and spectral properties of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate**. While experimental spectral data is not readily available in public databases, predicted values based on its structure and data from analogous compounds are provided for reference.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO ₃	[3]
Molecular Weight	183.20 g/mol	
CAS Number	30431-99-3	[1][2][3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	125 °C at 16 Torr	[2]
Density	1.12 g/cm ³	[2]
Solubility	Soluble in most organic solvents.	
Storage	Store in a cool, dry place.	

Table 2: Predicted Spectral Data

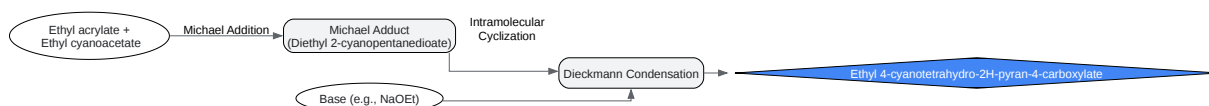
Spectral Data	Predicted Peaks/Shifts
^1H NMR (CDCl_3)	δ 4.2 (q, 2H, $-\text{OCH}_2\text{CH}_3$), 3.8-4.0 (m, 4H, pyran ring $-\text{OCH}_2-$), 2.0-2.2 (m, 4H, pyran ring $-\text{CH}_2-$), 1.3 (t, 3H, $-\text{OCH}_2\text{CH}_3$)
^{13}C NMR (CDCl_3)	δ 168-170 (C=O), 118-120 (CN), 65-68 (pyran ring $-\text{OCH}_2-$), 62-64 ($-\text{OCH}_2\text{CH}_3$), 45-48 (quaternary C), 30-35 (pyran ring $-\text{CH}_2-$), 13-15 ($-\text{OCH}_2\text{CH}_3$)
FT-IR (neat)	$\sim 2240\text{ cm}^{-1}$ ($\text{C}\equiv\text{N}$ stretch), $\sim 1740\text{ cm}^{-1}$ (C=O ester stretch), $\sim 1250\text{ cm}^{-1}$ (C-O ester stretch), $\sim 1100\text{ cm}^{-1}$ (C-O-C ether stretch)
Mass Spectrometry (EI)	m/z 183 (M^+), 154, 138, 110, 82

Disclaimer: The spectral data presented in Table 2 are predicted values based on the chemical structure and data from structurally similar compounds. Experimental data for **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** is not currently available in the public domain.

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** is not detailed in the available literature, a plausible synthetic route can be adapted from the known synthesis of its methyl ester analog. The following proposed method involves a Michael addition followed by a Dieckmann condensation.

Proposed Synthesis of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate**.

Experimental Protocol (Adapted)

- **Michael Addition:** To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of ethyl acrylate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC. The reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude Michael adduct, diethyl 2-cyanopentanedioate, is purified by vacuum distillation or column chromatography.
- **Dieckmann Condensation:** The purified diethyl 2-cyanopentanedioate is dissolved in an anhydrous aprotic solvent such as toluene. Sodium ethoxide (1.1 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for 4-8 hours. After cooling, the reaction is quenched with acid, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate**.

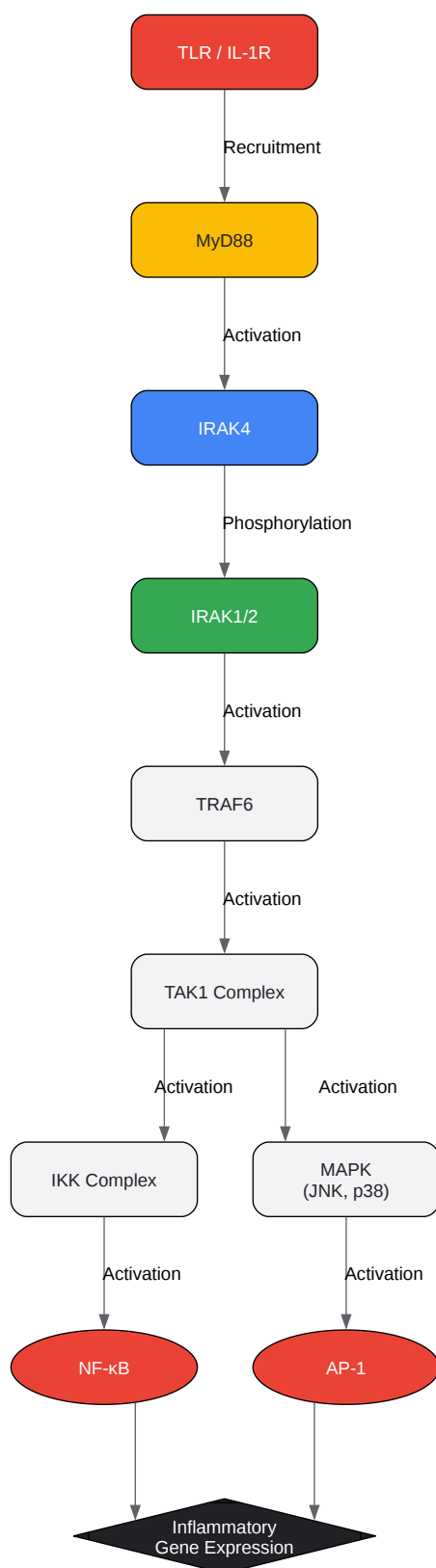
Role in Drug Development: Precursor to IRAK4 Inhibitors

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it a significant target for drug discovery.

The tetrahydropyran motif of this molecule is often incorporated into the core structure of IRAK4 inhibitors to provide a desirable three-dimensional conformation and to improve pharmacokinetic properties. The cyano and ester functionalities offer versatile handles for further chemical modifications and the construction of more complex molecular architectures.

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) family upon binding of their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or cytokines. This leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates and activates other downstream kinases, ultimately leading to the activation of transcription factors like NF- κ B and AP-1, which drive the expression of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Inhibitors derived from **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** are designed to block the kinase activity of IRAK4, thereby interrupting this signaling cascade and reducing the production of inflammatory mediators. This makes them promising therapeutic candidates for a range of inflammatory and autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 30431-99-3|Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS#: 30431-99-3 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322293#ethyl-4-cyanotetrahydro-2h-pyran-4-carboxylate-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com